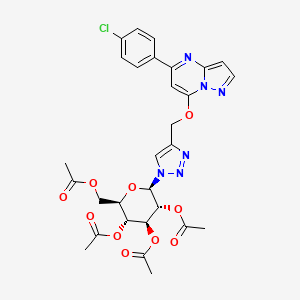
Anticancer agent 185
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anticancer agent 185 is a promising compound in the field of oncology, known for its potent anticancer properties. This compound has been the subject of extensive research due to its ability to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 185 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. Subsequent steps involve the introduction of various functional groups to enhance the compound’s anticancer activity. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical modifications.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow synthesis is one method employed in industrial settings, offering benefits such as improved process control, safety, and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Anticancer agent 185 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired modification but generally involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions are derivatives of this compound with enhanced or modified anticancer properties. These derivatives are often tested for their efficacy in inhibiting cancer cell growth.
Applications De Recherche Scientifique
Anticancer agent 185 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Researchers use it to investigate cellular processes and pathways involved in cancer progression.
Medicine: The compound is tested in preclinical and clinical trials to evaluate its potential as a therapeutic agent for various types of cancer.
Industry: It is utilized in the development of new anticancer drugs and formulations.
Mécanisme D'action
The mechanism of action of Anticancer agent 185 involves targeting specific molecular pathways that are crucial for cancer cell survival. It inhibits key enzymes and proteins involved in cell division and induces apoptosis through the activation of pro-apoptotic pathways. This dual action makes it highly effective in reducing tumor growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methotrexate: An antifolate drug that inhibits dihydrofolate reductase.
Anthraquinones: Compounds that inhibit topoisomerases and induce apoptosis.
Coumarins: Known for their ability to inhibit various enzymes involved in cancer cell proliferation.
Uniqueness
Anticancer agent 185 stands out due to its unique structure and dual mechanism of action, which combines enzyme inhibition with apoptosis induction. This makes it more effective compared to other compounds that typically target a single pathway.
Propriétés
Formule moléculaire |
C29H29ClN6O10 |
|---|---|
Poids moléculaire |
657.0 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[4-[[5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]oxymethyl]triazol-1-yl]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C29H29ClN6O10/c1-15(37)41-14-23-26(43-16(2)38)27(44-17(3)39)28(45-18(4)40)29(46-23)35-12-21(33-34-35)13-42-25-11-22(19-5-7-20(30)8-6-19)32-24-9-10-31-36(24)25/h5-12,23,26-29H,13-14H2,1-4H3/t23-,26-,27+,28-,29-/m1/s1 |
Clé InChI |
VGADFQGLCPYFQS-ZKRUMVIUSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N2C=C(N=N2)COC3=CC(=NC4=CC=NN43)C5=CC=C(C=C5)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)N2C=C(N=N2)COC3=CC(=NC4=CC=NN43)C5=CC=C(C=C5)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[(2R)-2-methyl-4-[4-[6-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-benzimidazol-2-yl]-2-(trifluoromethyl)-1,3-thiazol-5-yl]piperazin-1-yl]ethanone](/img/structure/B15137847.png)

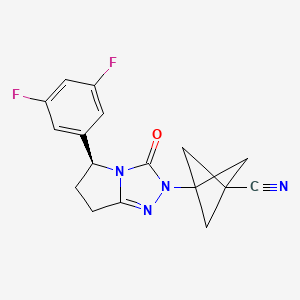
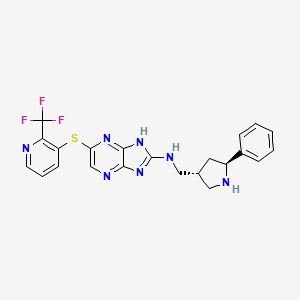
![(E)-3-[4-[8-fluoro-4-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiepin-5-yl]phenyl]prop-2-enoic acid](/img/structure/B15137866.png)
![2-[4-[[5-[[(1S)-1-(3-cyclopropylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]-2-methylpropanoic acid](/img/structure/B15137874.png)

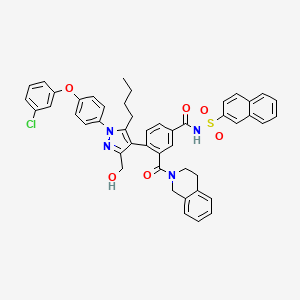
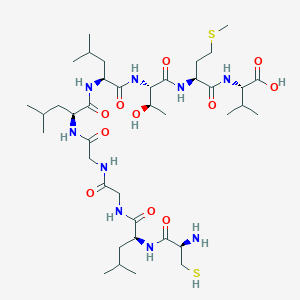
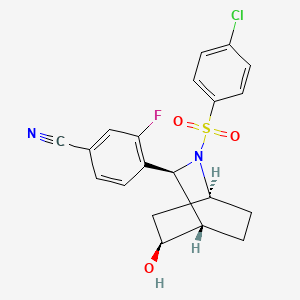
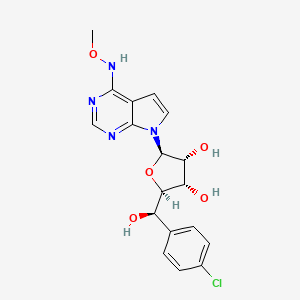
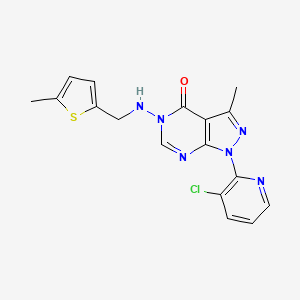

![(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[6-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]hexanoylamino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid](/img/structure/B15137920.png)
